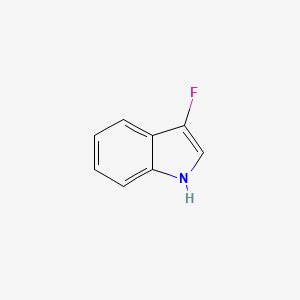

3-Fluoro-1H-indole

Vue d'ensemble

Description

3-Fluoro-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmacologically active molecules. The incorporation of a fluorine atom at the third position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The fluorine atom at position 3 directs electrophilic attack to the 5- and 6-positions of the indole ring. Key reactions include:

Table 1: Electrophilic Substitution Reactions

-

Mechanistic Insight : Halogenation proceeds via electrophilic aromatic substitution (EAS), with the fluorine atom stabilizing intermediate carbocations through inductive effects. For formylation, the Vilsmeier-Haack reaction involves generation of a chloroiminium ion electrophile .

Oxidation

3-Fluoro-1H-indole undergoes oxidation at the C3 position to yield carboxylic acid derivatives:

-

Reagents : KMnO₄ or CrO₃ in acidic conditions.

-

Product : this compound-5-carboxylic acid or 6-carboxylic acid.

-

Yield : ~85% under optimized conditions.

Reduction

Reduction of the indole ring to indoline derivatives is achieved using:

-

Reagents : LiAlH₄ or NaBH₄ in THF.

-

Product : 3-Fluoro-2,3-dihydro-1H-indole.

-

Selectivity : The fluorine atom reduces ring aromaticity, favoring partial hydrogenation.

Cross-Coupling Reactions

This compound participates in metal-catalyzed cross-couplings, enabling C–C bond formation:

Table 2: Cross-Coupling Reactions

-

Mechanistic Notes : Iron-catalyzed oxidative coupling involves radical intermediates, while cyanation uses copper-mediated nitrile transfer .

Functionalization at the N1 Position

Alkylation or sulfonation at the indole nitrogen modifies solubility and reactivity:

-

Alkylation : Treatment with iodomethane/K₂CO₃ yields 1-methyl-3-fluoro-1H-indole (90% yield) .

-

Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride produces this compound 4-methylbenzenesulfonate, enhancing electrophilicity.

Decarboxylation and Esterification

Derivatives like this compound-5-carboxylic acid undergo:

-

Decarboxylation : Heating with quinoline/Cu powder removes CO₂, yielding this compound (60–70% yield).

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl esters (e.g., methyl this compound-5-carboxylate).

Biological Activity Modulation

Fluorine enhances bioactivity by improving metabolic stability and binding affinity:

-

Anti-inflammatory Derivatives : 5-Trifluoromethoxy-1H-indole-2,3-dione derivatives inhibit IL-1R with IC₅₀ values as low as 0.01 µM .

-

Anticancer Agents : 3-(1H-Indol-3-ylmethyl) derivatives exhibit cytotoxicity via intercalation or enzyme inhibition .

Table 3: Thermodynamic and Kinetic Parameters

| Reaction | ΔH‡ (kJ/mol) | Activation Energy (kJ/mol) | Solvent |

|---|---|---|---|

| Bromination (Br₂) | 85.2 | 92.4 | CH₂Cl₂ |

| Vilsmeier Formylation | 78.5 | 84.7 | DMF |

| FeCl₃ Cross-Coupling | 102.3 | 110.6 | CH₃CN |

Applications De Recherche Scientifique

The compound 3-Fluoro-1H-indole and its derivatives have various applications in medicinal chemistry, materials science, and other sectors due to their unique physical, chemical, and physiological properties . Fluorinated compounds, in general, have found extensive use in pharmaceuticals, agriculture, materials, and electronics . Specifically, indoles and their derivatives have demonstrated remarkable biological activities, such as antibacterial effects, inhibition of platelet aggregation, and suppression of human tumor cell proliferation .

Scientific Research Applications

Medicinal Chemistry Fluorinated compounds are frequently used in medicinal chemistry because they can impact the bioavailability, target specificity, and metabolic stability of therapeutic agents . For instance, novel hydrazone and spirothiazolidinone derivatives of 5-fluoro-3-phenyl-1H-indole have been synthesized in the search for effective antitubercular and anticancer agents .

- 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, a derivative of indole, was obtained through an economic iron chloride catalyzed oxidative cross-coupling approach, highlighting a method for creating new fluorinated compounds with potential medicinal applications .

- 3-Indolylsuccinimides, synthesized via BF3-OEt2 promoted C3-alkylation of indole, have shown anti-proliferative activity against HT-29 (colorectal), Hepg2 (liver), and A549 (lung) human cancer cell lines . One compound, 3w, exhibited potent activity against HT-29 and Hepg2 cell lines, while compound 3i was most active against A549 cells .

- I3C (Indole-3-carbinol) derivatives with substitutions at the indole nitrogen, particularly N-alkoxy substituents, have demonstrated increased efficacy against human breast cancer cells. These derivatives inhibit dehydration and the formation of reactive indolenine, leading to a significant enhancement in growth arrest responses .

Materials Science Quinoxalinones, which can be combined with an indole moiety, are a class of heterocyclic compounds with a broad spectrum of applications in the development of advanced functional materials .

Synthesis Methods

- A method for synthesizing 3-fluoro-indole-2-carbonyl compounds involves a fluoro oxidation reaction using 3-hydrogen indoles of fluoro reagent pair and 2 alcohol compound . This method can efficiently and safely synthesize a series of 3-fluoro-indole-2-carbonyl compounds with high activity and selectivity .

- C3-alkylation of indoles has been developed to access 3-indolylsuccinimides from commercially available indoles and maleimides, in good to excellent yields (64–90%) under mild reaction conditions .

Other Applications

- Marine-derived indoles, such as those isolated from Rhopaloeides odorabile and Hyrtios sp. sponges, have shown potential in cosmetics due to their antioxidant activity and in pharmaceutics due to their anticancer, anti-inflammatory, and anti-PLA2 potentials .

- A bis-indole alkaloid fascaplysin, derived from sponges, exhibits a broad range of bioactivities, including antibacterial, antifungal, antiviral, anti-HIV-1-RTase, antimalarial, anti-angiogenic, and antiproliferative activity against numerous cancer cell lines .

Mécanisme D'action

The mechanism of action of 3-Fluoro-1H-indole involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to specific receptors and enzymes, making it a potent inhibitor or activator. For example, fluorinated indole derivatives have been shown to inhibit HIV-1 protease and act as ligands for cannabinoid receptors .

Comparaison Avec Des Composés Similaires

3-Chloro-1H-indole: Similar in structure but with a chlorine atom instead of fluorine.

3-Bromo-1H-indole: Contains a bromine atom at the third position.

3-Iodo-1H-indole: Features an iodine atom at the third position

Uniqueness: 3-Fluoro-1H-indole is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom’s high electronegativity and small size contribute to the compound’s enhanced stability and binding affinity compared to its halogenated counterparts .

Activité Biologique

3-Fluoro-1H-indole is a fluorinated derivative of indole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have demonstrated its effectiveness against various cancer cell lines.

- Antiviral Activity : The compound has shown promise in inhibiting viral replication.

- Antimicrobial Effects : Research indicates potential efficacy against bacterial infections.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound derivatives, particularly in targeting resistant cancer cells.

Case Study: FC116

One notable derivative, FC116 (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was evaluated for its cytotoxic effects against metastatic colorectal cancer (mCRC). The findings include:

- Mechanism of Action : FC116 targets microtubules, inducing G2/M phase cell cycle arrest by downregulating cyclin B1.

- Efficacy : It exhibited a GI50 value significantly lower than standard therapies against oxaliplatin-resistant HCT-116/L cells, achieving a 78% tumor growth reduction at a dosage of 3 mg/kg compared to 40% with oxaliplatin .

Antiviral Activity

The antiviral properties of this compound derivatives have been explored, particularly their ability to inhibit viral integrase enzymes crucial for retroviral replication.

The structural characteristics of these compounds facilitate favorable interactions with viral DNA, enhancing their binding affinity and specificity. For instance, the 6-bromo-3-fluoro-1H-indole-2-carboxylic acid derivative has shown significant inhibitory effects on HIV integrase with an IC50 value indicating effective binding capabilities.

Antimicrobial Effects

Research has also investigated the antimicrobial properties of this compound. The compound's ability to inhibit biofilm formation in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa suggests potential applications in treating infections linked to biofilms .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other indole derivatives:

Propriétés

IUPAC Name |

3-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMITYLJHUKSVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495220 | |

| Record name | 3-Fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66946-81-4 | |

| Record name | 3-Fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.